5,9,12-Octadecatrienoicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9,12-Octadecatrienoic acid typically involves the use of various organic synthesis techniques. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 5,9,12-Octadecatrienoic acid may involve the extraction from natural sources such as plant oils. For example, gamma-linolenic acid, a similar compound, is found in evening primrose oil and borage oil . The extraction process typically involves solvent extraction followed by purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,9,12-Octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid.
Substitution: This reaction can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) is a typical method.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Hydroperoxides and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
5,9,12-Octadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: It plays a role in the study of lipid metabolism and the function of polyunsaturated fatty acids in biological systems.
Industry: It is used in the production of nutritional supplements and as an ingredient in cosmetic formulations.
Mechanism of Action
The mechanism of action of 5,9,12-Octadecatrienoic acid involves its conversion to various bioactive lipid mediators. Once absorbed, it is converted to dihomo-gamma-linolenic acid, which is further metabolized to produce anti-inflammatory compounds such as prostaglandin-E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE) . These mediators exert their effects by modulating inflammatory pathways and interacting with specific molecular targets such as cyclooxygenase enzymes.
Comparison with Similar Compounds
Gamma-Linolenic Acid (GLA):
Alpha-Linolenic Acid (ALA): An omega-3 fatty acid with three double bonds located at different positions (9,12,15-octadecatrienoic acid).
Uniqueness: 5,9,12-Octadecatrienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to be converted into anti-inflammatory mediators distinguishes it from other polyunsaturated fatty acids.
Properties
Molecular Formula |
C18H30O2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-5,9,12-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20) |
InChI Key |
HXQHFNIKBKZGRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
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